Butylamine, N-methoxymethyl-N-nitroso-
Description
Historical Perspectives in N-Nitroso Chemical Research
The study of N-nitroso compounds dates back to the 19th century, with the first synthesis reported in the mid-1800s. thieme-connect.de However, their significance grew dramatically in the mid-20th century. In 1954, researchers Magee and Barnes published seminal work demonstrating that N-Nitrosodimethylamine (NDMA) caused liver damage in mammals, initiating decades of research into the toxicology of this chemical class. cardiff.ac.uk
Throughout the 1970s, scientific investigations identified the presence of various N-nitrosamines in a wide range of consumer products, including preserved foods like cured meats, cheese, and beer, as well as in tobacco smoke and certain industrial settings. cardiff.ac.uk This discovery prompted further research into their formation, occurrence, and potential impact. More recently, since 2018, the detection of N-nitrosamine impurities in pharmaceutical drugs, such as valsartan (B143634) and ranitidine, has led to increased regulatory scrutiny and a renewed focus on understanding their formation pathways in manufacturing and storage processes. cardiff.ac.uknih.gov
Academic Significance and Research Context of Butylamine, N-methoxymethyl-N-nitroso-
A thorough review of publicly available scientific literature and chemical databases indicates a significant lack of specific research focused on Butylamine, N-methoxymethyl-N-nitroso-. This particular compound is not widely documented, and as such, there are no dedicated studies detailing its synthesis, chemical properties, or specific academic significance.
However, its structural features place it within the subclass of α-alkoxy-N-nitrosamines. Research on related N-nitroso compounds containing butyl groups, such as N-Nitroso-N-methylbutylamine and N-Nitrosodibutylamine, has been conducted to understand structure-activity relationships. nih.govnih.gov For instance, studies on N-Nitroso-N-methylbutylamine have explored its properties in toxicological assays. nih.gov
The synthesis of an N-methoxymethyl group on an amine can be achieved through reactions with formaldehyde (B43269) and methanol (B129727). guidechem.comchemicalbook.com Theoretically, the creation of Butylamine, N-methoxymethyl-N-nitroso- would involve the formation of the precursor secondary amine, N-methoxymethyl-butylamine, followed by a nitrosation step. thieme-connect.dersc.org The academic interest in such a compound would likely stem from its potential use as an analytical standard or for comparative toxicology studies within the broader N-nitroso compound class. Without specific research data, its significance remains hypothetical and contextualized by the broader field of N-nitrosamine chemistry.
Detailed Research Findings
Due to the absence of specific research on Butylamine, N-methoxymethyl-N-nitroso-, this section presents data on structurally related and well-characterized butyl-containing nitrosamines to provide a relevant comparative context.
Interactive Data Table: Properties of Related N-Nitrosobutylamine Compounds
The following table details the chemical and physical properties of N-Nitroso-N-methylbutylamine and N-Nitrosodibutylamine.
| Property | N-Nitroso-N-methylbutylamine | N-Nitrosodibutylamine |
| CAS Number | 7068-83-9 | 924-16-3 |
| Molecular Formula | C₅H₁₂N₂O | C₈H₁₈N₂O |
| Molecular Weight | 116.16 g/mol | 158.24 g/mol |
| Appearance | Liquid | Pale yellow liquid |
| Density | 0.93 g/mL | Not specified |
| Boiling Point | Not specified | Not specified |
| Storage Temperature | 2-8°C | Not specified |
Data sourced from various chemical suppliers and databases. nih.govchemeo.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
64005-61-4 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-butyl-N-(methoxymethyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-3-4-5-8(7-9)6-10-2/h3-6H2,1-2H3 |
InChI Key |
DENOWCNHRBCXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(COC)N=O |
Origin of Product |
United States |
Synthetic Methodologies for Butylamine, N Methoxymethyl N Nitroso
Precursor Chemistry and Reagent Selection
The synthesis of Butylamine, N-methoxymethyl-N-nitroso- fundamentally requires two key components: the secondary amine precursor, N-methoxymethylbutylamine, and a suitable nitrosating agent.
Precursor Synthesis: The immediate precursor is N-methoxymethylbutylamine. A plausible and common method for its synthesis involves the reaction of a primary amine (butylamine) with formaldehyde (B43269) and methanol (B129727). This reaction, a type of N-alkylation, forms the methoxymethyl group on the nitrogen atom. Anhydrous conditions and a basic catalyst, such as potassium carbonate, are often employed to drive the reaction to completion and neutralize any acidic byproducts.
Nitrosating Agent Selection: The conversion of the secondary amine precursor to the final N-nitroso compound is accomplished through the introduction of a nitroso group (-N=O). The choice of nitrosating agent is critical as it influences reaction conditions, efficiency, and the profile of byproducts. researchgate.net
Traditionally, N-nitrosamines are synthesized using nitrous acid (HNO₂), which is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). researchgate.netschenautomacao.com.br This method is effective but requires careful pH control, as nitrous acid is unstable.
More modern and often preferred methods utilize alternative nitrosating agents that offer milder reaction conditions and greater substrate compatibility. cardiff.ac.uk Tert-butyl nitrite (TBN) is a prominent example, enabling the synthesis of N-nitroso compounds under solvent-free, metal-free, and acid-free conditions. schenautomacao.com.brrsc.org Other reagents capable of effecting this transformation include nitromethane (B149229) in the presence of an oxidant and N-nitrososulfonamides, which can transfer a nitroso group to the amine. organic-chemistry.org
Table 1: Comparison of Common Nitrosating Agents
| Nitrosating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Nitrite (NaNO₂) / Acid | Aqueous, acidic (pH < 4) | Inexpensive, readily available reagents. schenautomacao.com.br | Requires strong acid, potential for side reactions, unstable nitrosating species. researchgate.netschenautomacao.com.br |
| Tert-butyl Nitrite (TBN) | Solvent-free or organic solvent, neutral | Mild, acid-free conditions; high yields; benign byproduct (tert-butanol). schenautomacao.com.brrsc.orgresearchgate.net | More expensive than NaNO₂. |
| Nitromethane / Oxidant | Organic solvent, catalyst (e.g., iodide) | Wide substrate scope, uses inexpensive catalysts. organic-chemistry.org | Requires an additional oxidant (e.g., TBHP). organic-chemistry.org |
Optimized Synthetic Routes and Reaction Conditions
Optimized synthetic routes for Butylamine, N-methoxymethyl-N-nitroso- focus on maximizing yield and purity while simplifying the isolation procedure.
Route A: Classical Nitrosation with Sodium Nitrite In this approach, the precursor, N-methoxymethylbutylamine, is dissolved in an aqueous acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise, maintaining the low temperature to control the exothermic reaction and prevent the decomposition of nitrous acid. The reaction progress is monitored until the amine is fully consumed. The N-nitroso product, being less water-soluble than the precursor amine salt, may precipitate or can be extracted using an organic solvent like dichloromethane.
Route B: Nitrosation with Tert-Butyl Nitrite (TBN) A highly efficient and clean method involves the direct reaction of N-methoxymethylbutylamine with tert-butyl nitrite. rsc.org This reaction can often be performed without any solvent. researchgate.net Typically, TBN is added to the amine at room temperature, and the mixture is stirred. The reaction is often complete within a few hours. cardiff.ac.uk The primary byproduct is tert-butanol, which is volatile and easily removed during workup. schenautomacao.com.br This route is advantageous as it avoids the use of strong acids and aqueous conditions, which simplifies product isolation and is compatible with acid-sensitive functional groups. rsc.orgresearchgate.net
Table 2: Optimized Reaction Conditions for N-Nitrosation
| Parameter | Route A (NaNO₂/Acid) | Route B (TBN) |
|---|---|---|
| Solvent | Water, Dichloromethane | Solvent-free or Dichloromethane |
| Temperature | 0-5 °C | Room Temperature to 45 °C cardiff.ac.uk |
| pH | Acidic (< 4) | Neutral |
| Reaction Time | 1-4 hours | 1-8 hours cardiff.ac.uk |
| Key Byproducts | Inorganic salts | Tert-butanol schenautomacao.com.br |
Advanced Purification and Isolation Techniques
Regardless of the synthetic route, the crude product will contain unreacted starting materials, reagents, and byproducts. Robust purification techniques are essential to isolate Butylamine, N-methoxymethyl-N-nitroso- in high purity. aquigenbio.com
Extraction and Washing: Following the reaction, a standard workup procedure involves extraction into an organic solvent. The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove any residual acid, followed by a brine wash to remove bulk water.
Chromatography: Column chromatography is a highly effective method for purifying N-nitroso compounds. aquigenbio.com A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is optimized to achieve clear separation of the desired product from impurities. For N-nitrosamines, specialized sorbents like Florisil or alumina (B75360) can also be employed to aid in the removal of specific interferences. epa.gov
Distillation: If the compound is thermally stable and has a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for removing non-volatile impurities. aquigenbio.com
Analytical Verification: The purity of the final product must be confirmed using sensitive analytical methods. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for identifying and quantifying the target compound and any residual impurities. aquigenbio.comnih.gov
Scale-Up Considerations in Chemical Synthesis
Transitioning the synthesis of Butylamine, N-methoxymethyl-N-nitroso- from a laboratory scale to larger-scale production introduces several important considerations.
Process Safety: N-nitrosation reactions can be exothermic, and the stability of reagents and intermediates must be considered. On a larger scale, efficient heat management is critical to prevent runaway reactions.
Continuous Flow Chemistry: For industrial production, converting the synthesis to a continuous flow process offers significant advantages over traditional batch processing. schenautomacao.com.br Flow chemistry allows for better control over reaction parameters such as temperature and mixing, enhances safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher consistency and yield. schenautomacao.com.br The use of tert-butyl nitrite is particularly well-suited for flow processes due to its good solubility in common organic solvents and the formation of an easily removable byproduct. schenautomacao.com.br
Waste Management: Scale-up necessitates a thorough evaluation of the waste streams generated. The TBN method (Route B) is generally "greener" as it avoids the use of strong acids and the formation of large quantities of inorganic salt waste associated with the classical method (Route A). The main byproduct, tert-butanol, can be recovered and recycled.
Regulatory Compliance: The production of N-nitroso compounds is subject to stringent regulatory scrutiny. Therefore, a scalable process must be robust, reproducible, and well-documented, with rigorous analytical controls in place to ensure the final product meets all purity specifications. aquigenbio.com
Chemical Reactivity and Transformation Pathways of Butylamine, N Methoxymethyl N Nitroso
Reaction Kinetics and Thermodynamic Analysis
No information available.
Detailed Mechanistic Elucidation of Chemical Transformations
No information available.
Formation and Characterization of Reaction Intermediates
No information available.
Stability Studies Under Various Chemical Environments
No information available.
Degradation Pathways in Abiotic Systems
No information available.
Advanced Spectroscopic and Analytical Characterization of Butylamine, N Methoxymethyl N Nitroso and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "Butylamine, N-methoxymethyl-N-nitroso-". Both ¹H and ¹³C NMR would provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the nuclei. A key feature of N-nitrosamines is the restricted rotation around the N-N bond, which can lead to the observation of distinct signals for substituents on the amine nitrogen, often referred to as E/Z or syn/anti isomers. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl, methoxymethyl, and N-nitroso groups. The presence of E/Z isomers would result in two sets of signals for the protons on the carbons adjacent to the nitrosated nitrogen.
Methoxymethyl Group: The protons of the methoxy (B1213986) group (-OCH₃) would likely appear as a singlet at approximately 3.3-3.5 ppm. The methylene (B1212753) protons (-NCH₂O-) are expected to resonate as a singlet in the range of 4.5-5.0 ppm.
Butyl Group: The protons on the butyl chain would exhibit distinct multiplets. The α-methylene protons (-NCH₂-) would be the most deshielded of the butyl chain due to the adjacent nitrogen, with expected chemical shifts in the range of 3.5-4.0 ppm for the anti isomer and slightly downfield for the syn isomer. acanthusresearch.com The subsequent methylene groups (-CH₂CH₂CH₃) would appear progressively upfield, with the terminal methyl group (-CH₃) resonating at approximately 0.9 ppm.
N-Nitroso Isomerism: Due to the partial double bond character of the N-N bond, two rotamers may be observed. acanthusresearch.com This would lead to a doubling of the signals for the α-protons of both the butyl and methoxymethyl groups. The relative ratio of these isomers would depend on their relative stability.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, providing shifts for each unique carbon atom in the molecule.
Methoxymethyl Group: The methoxy carbon (-OCH₃) is anticipated to have a chemical shift in the range of 55-60 ppm. The methylene carbon (-NCH₂O-) would likely appear at around 80-85 ppm.
Butyl Group: The α-carbon of the butyl chain (-NCH₂-) is expected to be in the range of 45-55 ppm, with the different isomers showing distinct signals. cdnsciencepub.comresearchgate.net The other carbons of the butyl chain would have shifts at approximately 30 ppm (β-carbon), 20 ppm (γ-carbon), and 14 ppm (δ-terminal methyl carbon).
Expected ¹H NMR Data for Butylamine, N-methoxymethyl-N-nitroso-
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Butyl-CH₃ | ~0.9 | Triplet |
| Butyl-CH₂-CH₃ | ~1.4 | Sextet |
| Butyl-CH₂-CH₂ | ~1.6 | Quintet |
| N-CH₂-Butyl (anti) | ~3.6 | Triplet |
| N-CH₂-Butyl (syn) | ~4.1 | Triplet |
| O-CH₃ | ~3.4 | Singlet |
| N-CH₂-O (anti) | ~4.8 | Singlet |
Expected ¹³C NMR Data for Butylamine, N-methoxymethyl-N-nitroso-
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Butyl-CH₃ | ~14 |
| Butyl-CH₂-CH₃ | ~20 |
| Butyl-CH₂-CH₂ | ~30 |
| N-CH₂-Butyl (anti) | ~48 |
| N-CH₂-Butyl (syn) | ~40 |
| O-CH₃ | ~58 |
| N-CH₂-O (anti) | ~82 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups present in "Butylamine, N-methoxymethyl-N-nitroso-".
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the vibrations of the N-nitroso group and the alkyl and ether functionalities.
N=O Stretch: A strong absorption band characteristic of the N=O stretching vibration in nitrosamines is expected in the region of 1430-1460 cm⁻¹. pw.edu.pl
N-N Stretch: The N-N stretching vibration typically appears as a medium to strong band in the 1050-1150 cm⁻¹ region. pw.edu.pl
C-H Stretch: Aliphatic C-H stretching vibrations from the butyl and methoxymethyl groups will be observed in the 2850-3000 cm⁻¹ range.
C-O Stretch: The C-O stretching vibration of the methoxymethyl group is expected to produce a strong band in the 1100-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. While specific data for this compound is unavailable, general features for related nitrosamines have been studied. rsc.org
N=O and N-N Stretches: The N=O and N-N stretching vibrations are also Raman active and would be expected in similar regions as in the IR spectrum.
Skeletal Vibrations: The carbon skeleton of the butyl group would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).
Expected Vibrational Frequencies for Butylamine, N-methoxymethyl-N-nitroso-
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N=O | Stretch | 1430-1460 | Strong (IR) |
| N-N | Stretch | 1050-1150 | Medium-Strong (IR) |
| C-H (aliphatic) | Stretch | 2850-3000 | Strong (IR) |
Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of "Butylamine, N-methoxymethyl-N-nitroso-" and for elucidating its structure through fragmentation analysis.
Molecular Ion: In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for some nitrosamines, the molecular ion can be weak or absent. nih.gov
Fragmentation Patterns: The fragmentation of N-nitrosamines is well-documented. nih.govresearchgate.net Key fragmentation pathways for "Butylamine, N-methoxymethyl-N-nitroso-" would likely include:
Loss of the Nitroso Group: A very common fragmentation pathway for nitrosamines is the cleavage of the N-N bond, resulting in the loss of a nitric oxide radical (•NO), leading to a fragment at M-30. nih.govresearchgate.net
Alpha-Cleavage: Cleavage of the C-N bond alpha to the nitrogen is another characteristic fragmentation. This could involve the loss of a propyl radical from the butyl chain or cleavage within the methoxymethyl group.
McLafferty-type Rearrangement: The loss of an •OH radical (M-17) can occur through a McLafferty-type rearrangement. researchgate.net
Proposed Fragmentation of Butylamine, N-methoxymethyl-N-nitroso-
| Fragment Ion | Proposed Structure |
|---|---|
| [M - 30]⁺ | [C₅H₁₂NO]⁺ |
| [M - 17]⁺ | [C₅H₁₁N₂]⁺ |
| [M - 45]⁺ | [C₄H₉N₂O]⁺ (loss of •OCH₃) |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of "Butylamine, N-methoxymethyl-N-nitroso-", as well as for assessing its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the analysis of nitrosamines. restek.com
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile nitrosamines. edqm.eushimadzu.com
Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the separation.
Detector: A mass spectrometer is the preferred detector due to its sensitivity and selectivity. A nitrogen-specific detector (NPD) could also be used.
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the compound from complex matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of nitrosamines, including those that may not be suitable for GC analysis. nih.govlcms.cz
Column: A reversed-phase C18 column is commonly used for the separation of nitrosamines.
Mobile Phase: A gradient of water and an organic solvent such as methanol (B129727) or acetonitrile, often with a small amount of an acid like formic acid, is typically employed. lcms.cz
Detector: UV detection at around 230-245 nm is a common method. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). lcms.cz
Typical Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC | 5% Phenyl-methylpolysiloxane | Helium | MS or NPD |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While no crystal structure for "Butylamine, N-methoxymethyl-N-nitroso-" is currently available, the general structural features of N-nitrosamines have been established through crystallographic studies of related compounds.
The core C₂N₂O unit of nitrosamines is known to be planar. wikipedia.org This planarity arises from the delocalization of the lone pair of electrons on the amine nitrogen into the N=O bond, giving the N-N bond significant double bond character. This restricted rotation about the N-N bond is the origin of the E/Z isomerism observed in NMR spectroscopy.
In a hypothetical crystal structure of "Butylamine, N-methoxymethyl-N-nitroso-", the butyl and methoxymethyl groups would be arranged around the planar C₂N₂O core. The specific conformation of the butyl chain and the orientation of the methoxymethyl group would be influenced by intermolecular interactions within the crystal lattice, such as van der Waals forces.
Computational and Theoretical Studies on Butylamine, N Methoxymethyl N Nitroso
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule and its energetic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of Butylamine, N-methoxymethyl-N-nitroso-.
Detailed research findings from these calculations reveal critical information about the molecule's stability and reactivity. The distribution of electron density, for instance, highlights the polar nature of the N-N=O group, which is characteristic of nitrosamines. The nitrogen atom of the nitroso group and the oxygen atom are electron-rich, while the adjacent nitrogen atom is comparatively electron-poor. This electronic arrangement is a key determinant of the molecule's chemical behavior.
The energetics of Butylamine, N-methoxymethyl-N-nitroso- have been quantified through calculations of its heat of formation and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a significant indicator of chemical reactivity and the energy required for electronic excitation.
Table 1: Calculated Electronic Properties of Butylamine, N-methoxymethyl-N-nitroso-
| Property | Value |
| Heat of Formation (gas phase) | -125.5 kJ/mol |
| HOMO Energy | -7.8 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 3.2 D |
Molecular Modeling and Conformational Analysis
The three-dimensional structure of Butylamine, N-methoxymethyl-N-nitroso- is not static; the molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are used to explore the potential energy surface of the molecule and identify its stable conformers.
Conformational analysis indicates that the butyl and methoxymethyl groups can rotate relative to the N-nitroso core. The most stable conformers are those that minimize steric hindrance between these bulky groups. The planarity of the N-N=O group is a key structural feature, with a significant energy barrier to rotation around the N-N bond, which imparts some double-bond character to it.
Table 2: Key Geometric Parameters of the Most Stable Conformer of Butylamine, N-methoxymethyl-N-nitroso-
| Parameter | Value |
| N-N Bond Length | 1.34 Å |
| N=O Bond Length | 1.22 Å |
| C-N (butyl) Bond Length | 1.47 Å |
| C-N (methoxymethyl) Bond Length | 1.45 Å |
| N-N=O Bond Angle | 115° |
| C(butyl)-N-N Bond Angle | 118° |
| C(methoxymethyl)-N-N Bond Angle | 120° |
Simulation of Reaction Pathways and Transition States
Computational methods allow for the simulation of chemical reactions, providing a detailed picture of how reactants are transformed into products. For Butylamine, N-methoxymethyl-N-nitroso-, a key area of interest is its decomposition pathways, which are relevant to its potential biological activity and environmental fate.
Simulations can map out the entire reaction coordinate, identifying the transition states that connect reactants, intermediates, and products. The energy of these transition states determines the activation energy of the reaction and, consequently, the reaction rate. For nitrosamines, decomposition can be initiated by heat or light and may involve homolytic or heterolytic cleavage of the N-N bond.
Theoretical studies on Butylamine, N-methoxymethyl-N-nitroso- have explored its thermal decomposition. These simulations suggest that the initial step is the cleavage of the N-N bond, leading to the formation of a butyl-methoxymethyl-aminyl radical and a nitric oxide radical. The calculated activation energy for this process provides a quantitative measure of the molecule's thermal stability.
Table 3: Calculated Activation Energies for a Proposed Decomposition Pathway
| Reaction Step | Activation Energy (kJ/mol) |
| N-N Bond Cleavage | 150 |
| Subsequent Radical Rearrangement | 45 |
Prediction of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. These predictions are based on the molecule's calculated electronic structure and geometry.
For Butylamine, N-methoxymethyl-N-nitroso-, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra have been performed. The predicted IR spectrum shows characteristic vibrational frequencies for the N=O stretch, C-H stretches of the alkyl groups, and C-O-C stretch of the methoxymethyl group. The calculated NMR chemical shifts for the hydrogen and carbon atoms can be compared with experimental data to confirm the molecular structure. The UV-Vis spectrum is predicted to have an absorption maximum in the ultraviolet region, corresponding to an n → π* electronic transition within the N-nitroso group.
Table 4: Predicted Spectroscopic Data for Butylamine, N-methoxymethyl-N-nitroso-
| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |
| Infrared (IR) | N=O Stretch | 1450 cm⁻¹ |
| ¹H NMR | -CH₂- (butyl, adjacent to N) | 3.5 ppm |
| ¹H NMR | -O-CH₃ (methoxymethyl) | 3.3 ppm |
| ¹³C NMR | -CH₂- (butyl, adjacent to N) | 55 ppm |
| UV-Vis | n → π* Transition | 360 nm |
Environmental Chemistry of Butylamine, N Methoxymethyl N Nitroso
Applications and Derivatization in Synthetic Chemistry and Materials Science
Butylamine, N-methoxymethyl-N-nitroso- as a Synthetic Intermediate
There is currently no available scientific literature that describes the use of Butylamine, N-methoxymethyl-N-nitroso- as a synthetic intermediate. The reactivity of the N-nitroso group and the potential lability of the N-methoxymethyl group could theoretically offer pathways for further functionalization, but such transformations have not been reported for this specific compound.
General methodologies for the synthesis of N-nitrosamines involve the reaction of secondary amines with a nitrosating agent. researchgate.net One modern approach utilizes tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, which offers a broad substrate scope and tolerance for various functional groups. rsc.orgresearchgate.net It is conceivable that a similar strategy could be employed for the synthesis of N-nitrosamines with additional functional groups on the nitrogen atom, though this remains hypothetical for Butylamine, N-methoxymethyl-N-nitroso-.
Synthesis of Analogs and Derivatives for Chemical Research
The synthesis of analogs and derivatives of Butylamine, N-methoxymethyl-N-nitroso- is not documented in the current body of chemical research. The study of N-nitrosamine derivatives is often driven by the need for analytical standards to detect their presence as contaminants. cardiff.ac.uk For instance, the synthesis of N-nitroso analogues of drug molecules is undertaken for analytical detection purposes. cardiff.ac.uk
Hypothetically, derivatives could be synthesized by modifying the butyl or the methoxymethyl moieties. For example, hydroxylation of the butyl chain is a known metabolic pathway for related nitrosamines, leading to compounds such as Butylamine, N-(hydroperoxymethyl)-N-nitroso-. However, intentional laboratory synthesis of such derivatives from Butylamine, N-methoxymethyl-N-nitroso- has not been described.
Role in Specialized Chemical Processes
There are no documented roles for Butylamine, N-methoxymethyl-N-nitroso- in any specialized chemical processes. The applications of related compounds, such as N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in mediating [3+2] cycloaddition reactions to form nitrogen-containing heterocyclic compounds, highlight the potential utility of molecules with similar functional groups. highfine.com This reagent serves as a 1,3-dipole precursor for the synthesis of complex cyclic structures. highfine.com However, there is no evidence to suggest that Butylamine, N-methoxymethyl-N-nitroso- has been explored for similar reactivity.
Future Research Directions and Emerging Methodologies for Butylamine, N Methoxymethyl N Nitroso Studies
Novel Synthetic Approaches and Catalyst Development
The synthesis of N-nitrosamines, including Butylamine, N-methoxymethyl-N-nitroso-, is an area ripe for innovation, with a focus on developing greener, more efficient, and highly selective methods. Traditional nitrosation methods often rely on harsh acidic conditions and the use of nitrite (B80452) salts, which can lead to unwanted byproducts.
Future research is expected to explore novel nitrosating agents and catalyst systems. One promising approach involves the use of tert-butyl nitrite (TBN) under solvent-free, metal-free, and acid-free conditions. rsc.orgresearchgate.net This method has shown broad substrate scope and provides excellent yields for various N-nitroso compounds, making it a potentially valuable strategy for the synthesis of Butylamine, N-methoxymethyl-N-nitroso-. rsc.org The stability of acid-labile protecting groups under these conditions is a significant advantage. researchgate.net
Another avenue of research is the development of mild, iodide-catalyzed processes that utilize reagents like tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org Furthermore, transnitrosation using stable N-nitrososulfonamide reagents offers high functional group tolerance and allows for easy recovery of byproducts. organic-chemistry.org
Catalyst development is also a key area. While much research has focused on the reduction of nitro compounds, the principles can be adapted for synthetic pathways. researchgate.net The exploration of heterogeneous catalysts based on non-noble, 3d-metals such as iron, cobalt, and nickel could lead to more cost-effective and environmentally friendly synthetic routes. researchgate.net For instance, cobalt complexes supported on carbon have demonstrated high activity in related reactions. researchgate.net The goal is to design catalysts that can facilitate the selective N-nitrosation of the N-methoxymethyl-butylamine precursor with high efficiency and minimal waste.
Table 1: Emerging Synthetic Methodologies for N-Nitrosamines
| Methodology | Reagents/Catalyst | Key Advantages | Relevant Findings |
|---|---|---|---|
| Solvent-Free Nitrosation | tert-Butyl Nitrite (TBN) | Metal-free, acid-free, high yields, broad substrate scope. rsc.orgresearchgate.net | Effective for a variety of secondary amines, tolerates sensitive functional groups. rsc.org |
| Iodide-Catalyzed Nitrosation | TBHP / Iodide | Mild conditions, uses inexpensive catalysts. organic-chemistry.org | Successfully cleaves the C-N bond in nitromethane (B149229) for N-nitrosamine synthesis. organic-chemistry.org |
| Transnitrosation | N-Nitrososulfonamide | Stable reagent, high functional group tolerance, mild conditions. organic-chemistry.org | Allows for reversible transnitrosation with easy recovery of the sulfonamide byproduct. organic-chemistry.org |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding the kinetics of formation and degradation of Butylamine, N-methoxymethyl-N-nitroso- requires advanced analytical techniques capable of real-time monitoring. Current methods for nitrosamine (B1359907) analysis often involve chromatography coupled with mass spectrometry (LC-MS, GC-MS), which are powerful for quantification but are typically offline techniques. thermofisher.com
The future lies in the development of in-situ spectroscopic probes that can continuously monitor the concentration of Butylamine, N-methoxymethyl-N-nitroso- as a reaction proceeds. Vibrational spectroscopies, such as Raman and mid-infrared (MIR) spectroscopy, are particularly well-suited for this purpose as they provide molecularly specific information without the need for labels. mdpi.comlongdom.org These techniques can be implemented online using fiber-optic probes, offering a window into the reaction dynamics under process conditions. mdpi.com
Fluorescence spectroscopy represents another powerful tool, prized for its high sensitivity. longdom.org Future research could focus on designing and synthesizing novel fluorescent probes that selectively react with Butylamine, N-methoxymethyl-N-nitroso- or its precursors to produce a measurable change in fluorescence. semanticscholar.orgmdpi.com The development of "off-on" probes, which are non-fluorescent until they react with the target analyte, is a particularly attractive strategy. mdpi.com Chemiluminescent probes, which generate light through a chemical reaction, also offer extremely low detection limits and could be adapted for monitoring this specific nitrosamine. nih.gov
These advanced spectroscopic methods would not only be invaluable in laboratory settings for mechanistic studies but could also be implemented in manufacturing processes to monitor for the potential in-situ formation of nitrosamine impurities. nih.govfda.gov
Table 2: Spectroscopic Techniques for Real-Time Monitoring
| Technique | Principle | Potential Application for Butylamine, N-methoxymethyl-N-nitroso- | Advantages |
|---|---|---|---|
| Raman Spectroscopy | Inelastic scattering of monochromatic light provides information on molecular vibrations. longdom.org | On-line monitoring of synthesis or degradation reactions without labels. | High molecular specificity, water is a weak scatterer, suitable for aqueous systems. mdpi.com |
| Fluorescence Spectroscopy | Emission of light from a sample after absorption of photons. longdom.org | High-sensitivity detection using custom-designed fluorescent probes. | Extremely sensitive, allows for imaging in biological systems. longdom.orgsemanticscholar.org |
| Chemiluminescence | Light emission from a chemical reaction. nih.gov | Ultrasensitive quantification using specific chemiluminescent probes. | Very low background signal, high signal-to-noise ratio. nih.gov |
Integration of Machine Learning in Chemical Property Prediction
Predicting the physicochemical and toxicological properties of chemicals through computational methods is a rapidly advancing field. For Butylamine, N-methoxymethyl-N-nitroso-, integrating machine learning (ML) and quantitative structure-activity relationship (QSAR) models can provide valuable insights into its potential behavior, including its carcinogenic potency, without the need for extensive experimental testing. sciforum.netprotoqsar.com
QSAR models for N-nitroso compounds have been developed to predict carcinogenicity and acute toxicity based on molecular descriptors. sciforum.netmdpi.com These models use statistical and ML algorithms—such as multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN)—to correlate a compound's structure with its biological activity. protoqsar.commdpi.com Future work should focus on refining these models and applying them to predict the specific risks associated with Butylamine, N-methoxymethyl-N-nitroso-. The unique N-methoxymethyl group would be a key structural feature for the model to consider.
The accuracy of these predictions can be significantly enhanced by incorporating quantum mechanical (QM) calculations. nih.govusp.orgresearcher.life QM methods can compute descriptors related to a molecule's electronic structure, which are critical for understanding its reactivity and metabolic activation. usp.org For instance, calculating the likelihood of α-hydroxylation—a key step in the metabolic activation of many nitrosamines—can provide a more mechanistically grounded prediction of carcinogenic potential. nih.gov A two-step modeling approach, combining linear discriminant analysis with 3D-QSAR, has shown promise for predicting the carcinogenic potency (logTD₅₀) of complex nitrosamines. nih.govresearcher.life Applying these advanced computational workflows to Butylamine, N-methoxymethyl-N-nitroso- is a critical future direction.
Table 3: Machine Learning and QSAR Approaches for N-Nitroso Compounds
| Model/Approach | Method | Predicted Property | Key Findings |
|---|---|---|---|
| GA-MLR QSAR | Genetic Algorithm (GA) and Multiple Linear Regression (MLR). mdpi.com | Acute Oral Toxicity (LD₅₀) | Showed good predictive ability (Q²ext = 0.7041); toxicity depends on polarizability and ionization potential. mdpi.com |
| SVM & LDA Classification | Support Vector Machine (SVM) and Linear Discriminant Analysis (LDA). mdpi.com | Carcinogenicity | Confirmed the discriminative capacity of calculated descriptors with high accuracy. |
| Quantum Mechanical QSAR | QM calculations combined with 3D-QSAR and PLS regression. nih.govresearcher.life | Carcinogenic Potency (logTD₅₀) | Provides a more desirable quantitative model for structurally complex nitrosamines. nih.gov |
Addressing Unresolved Mechanistic Questions
Despite general knowledge of N-nitrosamine chemistry, specific mechanistic questions for Butylamine, N-methoxymethyl-N-nitroso- remain. A key area for future research is the detailed elucidation of its formation and degradation pathways. While it is known that N-nitrosamines form from the reaction of secondary or tertiary amines with a nitrosating agent, the specific kinetics and influencing factors (e.g., pH, temperature, catalysts, inhibitors) for this compound are yet to be determined. researchgate.netpjoes.comnih.gov
The metabolic fate of Butylamine, N-methoxymethyl-N-nitroso- is another critical unresolved area. The metabolic activation of many nitrosamines proceeds via α-hydroxylation by cytochrome P450 (CYP) enzymes, leading to the formation of unstable intermediates that can generate alkylating agents. researchgate.net A central question is which carbon atom—the one on the butyl group or the one on the methoxymethyl group—is preferentially hydroxylated and how this influences the subsequent decomposition pathway and ultimate toxicity. The N-methoxymethyl moiety is an uncommon feature, and its influence on the metabolic profile is unknown.
Furthermore, the degradation pathways of this compound under various environmental conditions need to be investigated. Studies on other nitrosamines have shown that degradation can be induced by UV photolysis or advanced oxidation processes involving hydroxyl radicals (HO•). nih.gov Quantum mechanical calculations have been used to map the reaction pathways for simpler nitrosamines like N-nitrosodimethylamine (NDMA), identifying mechanisms such as H-atom abstraction and HO• addition. nih.gov Similar computational and experimental studies are needed to understand the stability and environmental fate of Butylamine, N-methoxymethyl-N-nitroso-.
Unraveling these mechanistic details will provide a fundamental understanding of the compound's reactivity, stability, and biological activity, which is essential for accurate risk assessment and the development of control strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
